molecular formula C7H15Cl2N3O B2959119 1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride CAS No. 2137581-69-0

1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B2959119
CAS No.: 2137581-69-0
M. Wt: 228.12
InChI Key: ZQOBITPFLUKNMX-UHFFFAOYSA-N
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Description

1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N3O and its molecular weight is 228.12. The purity is usually 95%.
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Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by inhibiting or activating these targets. The resulting changes could then affect various biochemical pathways, leading to downstream effects on cellular functions .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and hence its efficacy. Factors such as the compound’s solubility, stability, and the presence of transporters could affect its ADME properties .

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, it could lead to changes in cell signaling, gene expression, or metabolic processes .

Finally, environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

1-(4-methoxy-1-methylpyrazol-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2ClH/c1-5(8)7-6(11-3)4-10(2)9-7;;/h4-5H,8H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOBITPFLUKNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1OC)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.